Cinnamophilin (CAS 154677-96-0) vs. Dazoxiben & SQ 29548: Divergent Modulation of Platelet cAMP
Cinnamophilin demonstrates a unique dual mechanism as both a TXA2 receptor antagonist and TX synthase inhibitor. In functional assays using human platelets stimulated with arachidonic acid (AA), cinnamophilin induced a dose-dependent rise in cyclic AMP levels. In stark contrast, the pure TX synthase inhibitor dazoxiben and the pure TXA2 receptor antagonist SQ 29548, when tested under the same conditions, did not affect cyclic AMP levels [1].
| Evidence Dimension | Modulation of cyclic AMP levels in AA-stimulated human platelets |
|---|---|
| Target Compound Data | Cinnamophilin: Dose-dependent increase in cyclic AMP |
| Comparator Or Baseline | Dazoxiben (pure TX synthase inhibitor) & SQ 29548 (pure TXA2 receptor antagonist): No effect on cyclic AMP |
| Quantified Difference | Qualitative difference: increase vs. no effect |
| Conditions | Human platelets challenged with arachidonic acid (AA) |
Why This Matters
This differential signaling outcome confirms that cinnamophilin cannot be functionally substituted by a single-target agent or a combination thereof, making it essential for studies investigating the integrated cellular response to TXA2 pathway modulation.
- [1] Yu SM, Wu TS, Teng CM. Pharmacological characterization of cinnamophilin, a novel dual inhibitor of thromboxane synthase and thromboxane A2 receptor. Br J Pharmacol. 1994 Mar;111(3):906-12. View Source
